3-Nitro-9H-fluorene
Overview
Description
3-Nitro-9H-fluorene is a chemical compound with the molecular formula C13H9NO2 . It has an average mass of 211.216 Da and a monoisotopic mass of 211.063324 Da .
Synthesis Analysis
The synthesis of fluorene derivatives, including 3-Nitro-9H-fluorene, has been described in various scientific papers . One approach involves the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex . Another method involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF .Molecular Structure Analysis
3-Nitro-9H-fluorene contains a total of 27 bonds, including 18 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 nitro group (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Nitro-9H-fluorene are not detailed in the search results, the compound’s synthesis involves chemical reactions such as acceptorless dehydrogenation and a borrowing hydrogen approach .Physical And Chemical Properties Analysis
3-Nitro-9H-fluorene has a density of 1.3±0.1 g/cm3, a boiling point of 382.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.6±3.0 kJ/mol and a flash point of 190.6±14.9 °C . The compound has a molar refractivity of 60.3±0.3 cm3 and a molar volume of 160.2±3.0 cm3 .Scientific Research Applications
Synthesis and Fluorescence Probes
3-Nitro-9H-fluorene has been used in the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, which are promising candidates for fluorescence probes in femtosecond solvation dynamics. These compounds can be synthesized by palladium-catalyzed substitution with amines, and 2-N,N-Dimethylamino-7-nitro-9H-fluorene can be obtained through reductive amination (Saroja et al., 2004).
Polymer Synthesis
In polymer science, 3-Nitro-9H-fluorene derivatives have been used to synthesize novel polyimides with enhanced solubility and thermal stability. These polymers exhibit a favorable balance of physical and thermal properties (Mehdipour‐Ataei & Nazari, 2012).
Atmospheric Oxidation Studies
The compound has been studied in the context of atmospheric chemistry, particularly in the photooxidation of volatile organic compounds. Research has shown that fluorene can be oxidized by activated radicals like Cl and NO3, leading to the formation of secondary pollutants with potentially toxic properties (Ding et al., 2020).
Optical Properties and Fluorescence
The synthesis and optical properties of 2,7-Dibromo-4-amino-9H-fluorene, a derivative of 3-Nitro-9H-fluorene, have been investigated. The compound exhibits specific optical properties, including a low optical band gap, making it significant for optical and fluorescence applications (Jiang Shan-sha, 2015).
Molecular Actuators and Photoisomerization
2-Nitro-9-(2,2,2-triphenylethylidene)fluorene has been studied as a light-driven molecular motor, with potential applications in molecular actuators. It demonstrates polarized photoisomerization, highlighting its potential in controlled spatial reorientation (Ismail et al., 2011).
Safety And Hazards
While specific safety data for 3-Nitro-9H-fluorene was not found, safety data for fluorene indicates that it may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It is also noted to be very toxic to aquatic life with long-lasting effects .
Future Directions
Future research could focus on expanding the synthetic utility of fluorene derivatives, including 3-Nitro-9H-fluorene . For instance, an antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated .
properties
IUPAC Name |
3-nitro-9H-fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGNBSBBQJLCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202263 | |
Record name | 3-Nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-9H-fluorene | |
CAS RN |
5397-37-5 | |
Record name | 3-Nitro-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5397-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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